4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine
Description
The compound 4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a 1,2,4-triazole derivative featuring a pyridine ring at position 3 of the triazole core. Key structural attributes include:
- N-4 substituent: A 4-methylphenyl group, contributing steric bulk and moderate lipophilicity.
- C-5 substituent: A benzylsulfanyl group with a 3-(trifluoromethyl)phenyl moiety, introducing strong electron-withdrawing effects and enhanced metabolic stability due to the CF₃ group.
Properties
IUPAC Name |
4-[4-(4-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4S/c1-15-5-7-19(8-6-15)29-20(17-9-11-26-12-10-17)27-28-21(29)30-14-16-3-2-4-18(13-16)22(23,24)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIYIYWBXUVDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylaniline and 3-(trifluoromethyl)benzyl chloride.
Formation of Hydrazinecarbothioamide: 4-methylaniline is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: The hydrazinecarbothioamide undergoes acylation to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: This intermediate is cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Alkylation: The triazol-3-thiol is alkylated with 3-(trifluoromethyl)benzyl chloride to yield the final product.
Chemical Reactions Analysis
4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Alkylation and Acylation: The compound can undergo further alkylation or acylation reactions to introduce additional functional groups.
Scientific Research Applications
4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, making it useful in drug discovery and development.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s analogs differ primarily in substituents at the triazole’s N-4 and C-5 positions. Below is a comparative analysis of key derivatives:
Key Observations:
- Pyridine vs. other heterocycles: Pyridine at C-3 (target compound) may improve solubility compared to furan or thiophene analogs .
- Synthetic Yields : Vary widely (27–95%), influenced by steric hindrance and reactivity of halogenated precursors .
Antimicrobial and Antifungal Activity
- : A dichlorobenzyl-substituted triazole exhibited 53.57–66.67% inhibition against fungal strains, attributed to halogen-enhanced membrane penetration .
- : Derivatives with electron-withdrawing groups (e.g., Cl, CN) on the phenyl ring showed improved antimicrobial activity, suggesting the target’s CF₃ group may confer similar benefits .
Analgesic and Anti-inflammatory Activity
- : A 4-nitrobenzyl analog (31b) demonstrated significant analgesic activity, while a 2,4-dimethylbenzyl derivative (31a) showed anti-inflammatory effects. This highlights the role of R2 substituents in modulating activity .
Oncology and Signaling Pathways
Physicochemical and Spectroscopic Data
Table 2: Spectroscopic and Analytical Comparisons
| Compound | ^1H NMR (δ, ppm) | ^13C NMR (δ, ppm) | HRMS (m/z) | IR (cm⁻¹) |
|---|---|---|---|---|
| Target | Not reported | Not reported | Not reported | Not reported |
| [1] (R2 = 2-chloro-5-CF₃-benzyl) | Aromatic protons: 7.2–8.5; CH₂S: 4.2 | CF₃: 122.5 (q); pyridine carbons: 148–152 | 481.0921 [M+H]⁺ | C-F: 1120; C=S: 680 |
| [15] (R2 = 2,4-Cl₂-benzyl) | Aromatic protons: 7.1–7.8; CH₂S: 4.3 | Cl: 128–130; triazole carbons: 150–155 | 429.0 [M+H]⁺ | C-Cl: 750; C=N: 1600 |
Notes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
